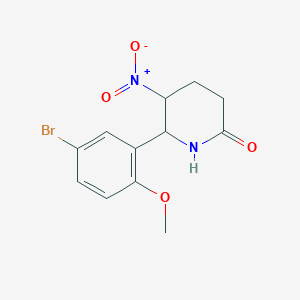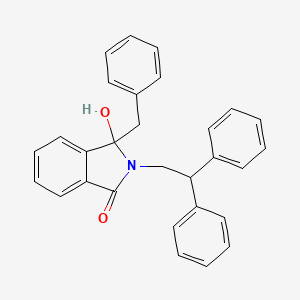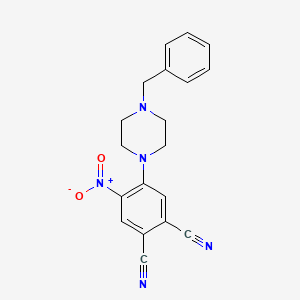![molecular formula C19H12F6N2O3 B3932538 N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)
描述
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OTFP and has been synthesized using different methods. Its mechanism of action and biochemical and physiological effects have also been studied in detail.
作用机制
OTFP acts as a fluorescent probe for metal ions by chelating with the metal ions and forming a complex. The fluorescence intensity of OTFP is enhanced upon the formation of the complex. As a ligand in the synthesis of MOFs, OTFP coordinates with metal ions to form a framework structure. As an inhibitor of PTP1B, OTFP binds to the active site of the enzyme and prevents its activity.
Biochemical and Physiological Effects:
OTFP has been shown to have no toxic effects on cells at low concentrations. However, at high concentrations, it can induce cell death. OTFP has also been shown to inhibit the activity of PTP1B, which can lead to an increase in insulin sensitivity and glucose uptake in cells.
实验室实验的优点和局限性
One advantage of using OTFP in lab experiments is its high selectivity and sensitivity for metal ions. It is also easy to synthesize and can be used in a variety of applications. However, one limitation is its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of OTFP in scientific research. One direction is the development of new fluorescent probes for metal ions using OTFP as a template. Another direction is the synthesis of new MOFs using OTFP as a ligand for gas separation and storage. Additionally, the use of OTFP as an inhibitor of other enzymes could lead to the development of new therapeutic targets for the treatment of various diseases.
In conclusion, N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide) has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on OTFP could lead to the development of new tools for the detection of metal ions, new materials for gas separation and storage, and new therapeutic targets for the treatment of various diseases.
科学研究应用
OTFP has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. OTFP has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas separation and storage. Additionally, OTFP has been used as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a potential therapeutic target for the treatment of diabetes and obesity.
属性
IUPAC Name |
2,2,2-trifluoro-N-[3-[(E)-3-oxo-3-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]prop-1-enyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O3/c20-18(21,22)16(29)26-13-5-1-3-11(9-13)7-8-15(28)12-4-2-6-14(10-12)27-17(30)19(23,24)25/h1-10H,(H,26,29)(H,27,30)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPDXQVOWPXGB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C=CC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B3932485.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)






